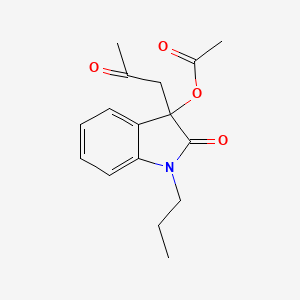

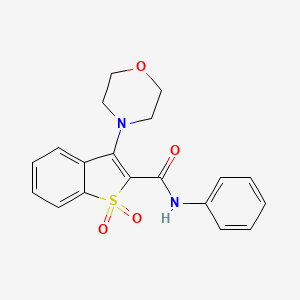

![molecular formula C16H16Cl2O3 B4898918 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene CAS No. 5577-61-7](/img/structure/B4898918.png)

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene

Vue d'ensemble

Description

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that was first synthesized in the late 1970s by a team of chemists. Since then, it has been extensively used in biomedical research due to its ability to interact with specific cellular receptors. In

Mécanisme D'action

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene works by binding to specific cellular receptors, known as peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that play a crucial role in the regulation of various cellular processes, including lipid metabolism, glucose homeostasis, and inflammation. By binding to PPARs, 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene can activate or inhibit various cellular processes, depending on the specific PPAR subtype that it binds to.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene are dependent on the specific PPAR subtype that it binds to. In general, it has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. It has also been shown to have protective effects on the cardiovascular system and the central nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is its ability to interact with specific cellular receptors, making it a useful tool in the study of various diseases and cellular processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver and the kidneys, and caution should be taken when using it in experiments.

Orientations Futures

There are several future directions for the use of 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene in scientific research. One of the main areas of interest is its potential use in the treatment of various diseases, such as cancer and diabetes. It has also been proposed as a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the development of new compounds that are structurally similar to 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene, with the hope of identifying compounds with improved efficacy and safety profiles.

Conclusion:

In conclusion, 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is a synthetic compound that has been extensively used in scientific research for its ability to interact with specific cellular receptors. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation, and has potential applications in the treatment of various diseases. However, caution should be taken when using this compound in lab experiments due to its potential toxicity. Ongoing research into the development of new compounds and the identification of new applications for 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene will continue to advance our understanding of its potential uses in scientific research.

Méthodes De Synthèse

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,4-dichlorophenol with 2-methoxyphenol in the presence of a base, such as sodium hydroxide. The resulting compound is then reacted with 3-chloropropyl chloride to form 2,4-dichloro-1-[3-(2-methoxyphenoxy)propyl]benzene. Finally, this compound is reacted with sodium hydroxide to form 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene.

Applications De Recherche Scientifique

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene has been used extensively in scientific research due to its ability to interact with specific cellular receptors. It has been used in the study of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been used in the study of the central nervous system and the immune system.

Propriétés

IUPAC Name |

2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2O3/c1-19-15-5-2-3-6-16(15)21-10-4-9-20-14-8-7-12(17)11-13(14)18/h2-3,5-8,11H,4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVDVXHFRBCKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367270 | |

| Record name | 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene | |

CAS RN |

5577-61-7 | |

| Record name | 2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

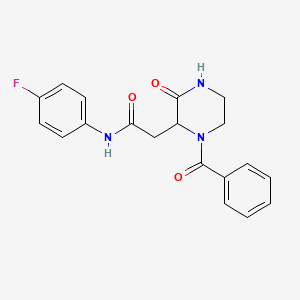

![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-methylpropanamide](/img/structure/B4898839.png)

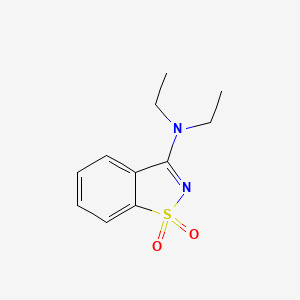

![[(1-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B4898850.png)

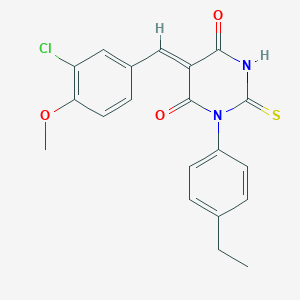

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4898858.png)

![1-[4-(4-fluorophenoxy)butyl]piperidine](/img/structure/B4898885.png)

![N-[2-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4898897.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4898937.png)

![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)